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Compound of Interest

Compound Name: FFN511

Cat. No.: B15570744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing FFN511, a fluorescent false

neurotransmitter, in conjunction with electrophysiological recordings to investigate presynaptic

mechanisms of dopamine release and their role in synaptic plasticity.

Introduction to FFN511
FFN511 is a fluorescent analog of monoamine neurotransmitters that acts as a substrate for

the vesicular monoamine transporter 2 (VMAT2).[1][2] Upon entering monoaminergic neurons,

FFN511 is actively transported into synaptic vesicles. Electrical or chemical stimulation triggers

the exocytosis of these vesicles, leading to the release of FFN511 along with the endogenous

neurotransmitter. The resulting decrease in fluorescence intensity at individual presynaptic

terminals can be visualized and quantified using fluorescence microscopy, providing a direct

optical measure of neurotransmitter release.[1][3][4] This technique offers a powerful tool to

study the dynamics of presynaptic activity at the single-synapse level, which is not achievable

with conventional electrophysiological methods alone.[3]

Mechanism of Action of FFN511
The utility of FFN511 as a tracer for monoamine release is based on its specific interaction with

VMAT2.
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FFN511 cellular uptake and release pathway.

FFN511 is taken up from the extracellular space into the presynaptic terminal by the dopamine

transporter (DAT). Once in the cytoplasm, it is recognized as a substrate by VMAT2 and

actively transported into synaptic vesicles. Upon arrival of an action potential, the synaptic

vesicle fuses with the presynaptic membrane, releasing FFN511 into the synaptic cleft. This

activity-dependent destaining of presynaptic boutons serves as a direct proxy for

neurotransmitter release.[1]

Quantitative Data for FFN511 Application
The following table summarizes key quantitative parameters for the use of FFN511 based on

published literature.
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Parameter Value
Species/Preparatio
n

Reference

VMAT2 Inhibition

(IC50)
1 µM

Membranes

expressing VMAT2
[1][5][6][7]

Labeling

Concentration
10 µM

Acute striatal brain

slices (mouse)
[1]

Labeling Time 30 minutes
Acute striatal brain

slices (mouse)
[1]

Concentration

Affecting Dopamine

Release

40 µM (35.4 ± 1.4%

decrease)

Acute striatal brain

slices (mouse)
[1]

Stimulation for

Destaining

1, 4, 20 Hz (bipolar

electrode) or high K+

Acute striatal brain

slices (mouse)
[1]

Imaging Method

Two-photon

fluorescence

microscopy

Mouse brain [1]

Experimental Protocols
Protocol 1: Simultaneous FFN511 Imaging and Whole-
Cell Patch-Clamp Recording
This protocol allows for the direct correlation of presynaptic dopamine release (via FFN511
destaining) with postsynaptic currents recorded from a single neuron.

Materials:

FFN511 (from a reputable supplier)

Acute brain slices (e.g., from mouse striatum)

Standard artificial cerebrospinal fluid (aCSF)

Intracellular solution for patch-clamp recording
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Two-photon microscope equipped for fluorescence imaging

Patch-clamp amplifier and data acquisition system

Stimulating electrode (e.g., bipolar tungsten electrode)

Experimental Workflow:

Methodological & Application
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1. Prepare Acute Brain Slices

2. Incubate slices with 10 µM FFN511 in aCSF for 30 min

3. Transfer slice to recording chamber on microscope

4. Obtain whole-cell patch-clamp recording from a target neuron

5. Record baseline postsynaptic currents (EPSCs/IPSCs)
and FFN511 fluorescence

6. Apply electrical stimulation to evoke synaptic responses
and FFN511 release

7. Simultaneously record postsynaptic currents and
image FFN511 destaining

8. Correlate changes in FFN511 fluorescence with
changes in postsynaptic current properties

Click to download full resolution via product page

Workflow for combined FFN511 imaging and patch-clamp.

Detailed Methodology:
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Slice Preparation: Prepare acute brain slices (e.g., 250-300 µm thick) from the brain region

of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to

recover for at least 1 hour at room temperature in oxygenated aCSF.

FFN511 Loading: Incubate the recovered slices in aCSF containing 10 µM FFN511 for 30

minutes at 32-34°C.[1] Ensure continuous oxygenation.

Transfer to Recording Chamber: After incubation, transfer a single slice to the recording

chamber of the two-photon microscope. Continuously perfuse the slice with oxygenated

aCSF at a rate of 2-3 ml/min.

Whole-Cell Patch-Clamp: Using infrared differential interference contrast (IR-DIC) optics,

identify a target neuron for recording. Obtain a whole-cell patch-clamp recording using

standard techniques.

Baseline Recording: Establish a stable baseline recording of spontaneous or evoked

postsynaptic currents (e.g., EPSCs or IPSCs) for 5-10 minutes. Simultaneously, acquire

baseline fluorescence images of FFN511-loaded terminals in the vicinity of the patched

neuron.

Stimulation and Recording: Position a stimulating electrode near the recorded neuron to

evoke synaptic responses. Apply a stimulation protocol of interest (e.g., a train of pulses at a

specific frequency). Simultaneously trigger the acquisition of both the electrophysiological

trace and a time-lapse series of fluorescence images.

Data Analysis: Quantify the change in FFN511 fluorescence intensity over time in individual

presynaptic boutons. Correlate the kinetics of FFN511 destaining with the amplitude,

frequency, and kinetics of the recorded postsynaptic currents.

Protocol 2: FFN511 Imaging with Field Potential
Recordings to Study Synaptic Plasticity (LTP/LTD)
This protocol enables the investigation of how presynaptic dopamine release dynamics are

altered during the induction and expression of long-term potentiation (LTP) or long-term

depression (LTD).

Materials:
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FFN511

Acute brain slices (e.g., from mouse hippocampus or striatum)

Standard aCSF

Two-photon microscope

Field potential recording amplifier and data acquisition system

Stimulating electrode

Recording electrode (e.g., glass micropipette filled with aCSF)

Experimental Workflow:

Methodological & Application

Check Availability & Pricing
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1. Prepare Acute Brain Slices

2. Incubate slices with 10 µM FFN511 in aCSF for 30 min

3. Transfer slice to recording chamber

4. Position stimulating and recording electrodes for field potential recording

5. Record baseline fEPSPs and FFN511 fluorescence

6. Apply high-frequency (for LTP) or low-frequency (for LTD)
stimulation protocol

7. Record fEPSPs and image FFN511 destaining post-induction

8. Correlate changes in synaptic strength (fEPSP slope)
with changes in FFN511 release dynamics

Click to download full resolution via product page

Workflow for FFN511 imaging during synaptic plasticity.

Detailed Methodology:

Methodological & Application

Check Availability & Pricing
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Slice Preparation and FFN511 Loading: Follow steps 1 and 2 from Protocol 1.

Electrode Placement: In the recording chamber, place a stimulating electrode in the

appropriate afferent pathway and a recording electrode in the dendritic field where the

synaptic response is maximal (e.g., stratum radiatum for Schaffer collateral stimulation in the

hippocampus).

Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs)

for at least 20 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).

During this period, acquire baseline FFN511 fluorescence images.

Plasticity Induction: Induce LTP with a high-frequency stimulation (HFS) protocol (e.g., one

or more trains of 100 Hz for 1 second) or LTD with a low-frequency stimulation (LFS)

protocol (e.g., 900 pulses at 1 Hz).

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after the

induction protocol to monitor the change in synaptic strength. Simultaneously, acquire time-

lapse images of FFN511-loaded terminals to observe any changes in release probability or

vesicle pool dynamics.

Data Analysis: Analyze the slope of the fEPSP to quantify the magnitude of LTP or LTD.

Analyze the rate and extent of FFN511 destaining before and after the induction of plasticity

to determine if presynaptic release properties are altered.

Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.

For instance, when correlating FFN511 destaining with electrophysiological responses, a table

could include columns for baseline fluorescence, rate of destaining, peak postsynaptic current

amplitude, and the integral of the postsynaptic response.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between FFN511 application, neuronal

stimulation, and the resulting optical and electrical signals, which forms the basis for studying

presynaptic mechanisms of synaptic plasticity.
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Logical flow of combined FFN511 and electrophysiology.

By combining the optical readout of presynaptic activity provided by FFN511 with the functional

postsynaptic measurements from electrophysiology, researchers can gain unprecedented

insights into the presynaptic mechanisms that underlie synaptic plasticity and contribute to

learning and memory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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